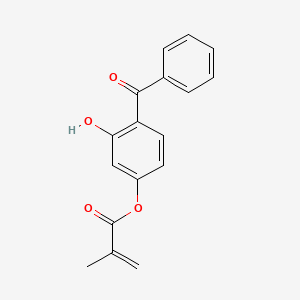

4-Benzoyl-3-hydroxyphenyl methacrylate

Beschreibung

Contextualization within Methacrylate (B99206) Monomers

Methacrylate monomers are a class of organic compounds that are esters of methacrylic acid. They are characterized by a vinyl group directly attached to a carbonyl carbon, a structure that readily undergoes free-radical polymerization. This reactivity makes them fundamental components in the production of a wide variety of acrylic polymers. researchgate.net Polymethyl methacrylate (PMMA), one of the most well-known polymers in this family, is valued for its exceptional optical clarity and weather resistance.

The versatility of methacrylate chemistry allows for the incorporation of a vast range of functional groups into the ester side chain. This modularity enables the synthesis of polymers with specific properties, such as improved adhesion, thermal stability, or, in the case of BHMA, ultraviolet (UV) absorption and crosslinking capabilities. The presence of the benzophenone (B1666685) and hydroxyl groups within the 4-Benzoyl-3-hydroxyphenyl methacrylate molecule sets it apart from simple alkyl methacrylates, positioning it as a specialty monomer for advanced applications.

Research Significance in Polymer Science and Engineering

The significance of this compound in polymer science and engineering stems directly from its unique chemical architecture. The benzophenone moiety is a well-established photoinitiator and UV absorber. partinchem.comeverlight-uva.com Upon exposure to UV radiation, the benzophenone group can absorb photons and initiate polymerization or crosslinking reactions, a property that is highly valuable in the development of UV-curable coatings, adhesives, and inks. xinyuehpom.com

Furthermore, the phenolic hydroxyl group can participate in various chemical reactions and can contribute to the polymer's adhesion to different substrates and enhance its thermal and oxidative stability. The combination of a polymerizable methacrylate group with these two functional moieties in a single molecule makes BHMA a multifunctional monomer. Its incorporation into polymer chains can impart desirable characteristics such as photostability, weather resistance, and the ability to be post-cured or crosslinked using UV light. researchgate.net These attributes are particularly sought after in the formulation of durable coatings, advanced composites, and biomedical materials like dental resins and intraocular lenses. nih.gov

Historical Development of Related Benzophenone-Containing Monomers

The development of benzophenone-containing monomers is intrinsically linked to the broader history of polymer stabilization. The detrimental effects of UV radiation on polymers, leading to degradation, discoloration, and loss of mechanical properties, were recognized early in the history of synthetic polymers. ulprospector.com This led to the development of various additives, including UV absorbers, to protect polymers from photodegradation.

Benzophenone and its derivatives were among the first organic compounds to be identified as effective UV absorbers. Their ability to dissipate absorbed UV energy as harmless heat made them ideal candidates for this purpose. partinchem.com Initially, these compounds were used as simple additives, physically blended into the polymer matrix. However, issues such as migration and leaching of these additives over time prompted researchers to develop polymerizable UV absorbers.

The concept of covalently bonding the UV-absorbing moiety to the polymer backbone led to the synthesis of the first benzophenone-containing monomers in the mid-20th century. Early examples included vinyl and allyl derivatives of hydroxybenzophenones. The introduction of the methacrylate group, with its favorable polymerization kinetics, represented a significant advancement. This allowed for the efficient incorporation of the benzophenone functionality into a wide range of acrylic and other polymer systems, paving the way for the development of more durable and long-lasting polymeric materials. The synthesis of 2-hydroxy-4-methacryloyloxybenzophenone was a key step in this evolution, providing a monomer that could be readily copolymerized to create polymers with built-in UV protection. kyoto-u.ac.jp This historical progression set the stage for the creation of more complex and functional monomers like this compound.

Chemical Compound Information

| Compound Name |

| This compound |

| Methacrylic acid |

| Polymethyl methacrylate |

| Benzophenone |

| 2-hydroxy-4-methacryloyloxybenzophenone |

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2035-72-5 | partinchem.comnih.gov |

| Molecular Formula | C₁₇H₁₄O₄ | partinchem.comnih.gov |

| Molecular Weight | 282.29 g/mol | nih.gov |

| Melting Point | 77-79 °C | partinchem.com |

| Boiling Point | 437.4 °C at 760 mmHg | partinchem.com |

| Density | 1.2 g/cm³ | partinchem.com |

| Flash Point | 160.1 °C | partinchem.com |

| Appearance | Clear Liquid | partinchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-benzoyl-3-hydroxyphenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-11(2)17(20)21-13-8-9-14(15(18)10-13)16(19)12-6-4-3-5-7-12/h3-10,18H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNBHNRXUAJVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174259 | |

| Record name | 4-Benzoyl-3-hydroxyphenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2035-72-5 | |

| Record name | 2-Hydroxy-4-(methacryloyloxy)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzoyl-3-hydroxyphenyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoyl-3-hydroxyphenyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzoyl-3-hydroxyphenyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZOYL-3-HYDROXYPHENYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5DA43LN88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Benzoyl 3 Hydroxyphenyl Methacrylate

Established Synthetic Routes

The primary method for synthesizing 4-Benzoyl-3-hydroxyphenyl methacrylate (B99206) involves the esterification of a hydroxyl-functional benzophenone (B1666685). This process is designed to be efficient and yield a high-purity product suitable for polymerization.

Esterification Reaction Pathways

The synthesis of 4-Benzoyl-3-hydroxyphenyl methacrylate is typically achieved through the esterification of 2,4-dihydroxybenzophenone (B1670367). Two principal pathways are employed, utilizing either methacrylic anhydride (B1165640) or methacryloyl chloride as the acylating agent.

In the first pathway, 2,4-dihydroxybenzophenone is reacted with methacrylic anhydride. This reaction selectively acylates one of the hydroxyl groups of the benzophenone precursor to form the methacrylate ester. The reaction proceeds via nucleophilic acyl substitution, where a hydroxyl group of the 2,4-dihydroxybenzophenone attacks the carbonyl carbon of the anhydride.

A second common pathway involves the reaction of 2,4-dihydroxybenzophenone with methacryloyl chloride. This method also proceeds through nucleophilic acyl substitution and is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice between methacrylic anhydride and methacryloyl chloride can depend on factors such as cost, reactivity, and the desired purity of the final product. google.comresearchgate.net

Optimization of Reaction Conditions and Catalysis

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the choice of catalyst.

Catalysis: A variety of catalysts can be employed to facilitate the esterification reaction. Basic catalysts are commonly used to deprotonate the hydroxyl group of the benzophenone, increasing its nucleophilicity. Triethylamine is a frequently used catalyst, although it can form a salt with the methacrylic acid byproduct, necessitating its use in equimolar amounts. google.com Alternative catalysts include other basic nitrogen-containing organic compounds. googleapis.com In some processes, simple salts like sodium acetate (B1210297) or sodium methacrylate are used as effective catalysts. google.com The use of a mild Lewis acid like magnesium chloride has also been reported for the synthesis of methacrylic anhydrides, which are key intermediates. ssuchy.eu

Reaction Temperature: The reaction temperature is a critical parameter that is carefully controlled to ensure a high conversion rate while minimizing side reactions. For the reaction of hydroxybenzophenones with methacrylic anhydride, temperatures typically range from 70°C to 110°C, with a preferred range of 85°C to 100°C. google.com

Stoichiometry and Reagents: The molar ratio of the reactants is another important factor. An excess of the acylating agent, such as methacrylic anhydride, may be used to drive the reaction to completion. Ratios of methacrylic anhydride to hydroxybenzophenone can range from 1.0:1.0 to 1.6:1.0. google.com To prevent premature polymerization of the methacrylate product, polymerization inhibitors are often added to the reaction mixture.

The following interactive table provides representative data on how reaction conditions can be optimized for the synthesis of benzophenone methacrylates.

| Catalyst | Reactant Ratio (Anhydride:Phenol) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Triethylamine | 1.1 : 1 | 80 | 4 | 85 |

| Sodium Acetate | 1.2 : 1 | 90 | 6 | 92 |

| 1-Methylimidazole | 1.05 : 1 | 50 | 24 | 90 |

| Magnesium Chloride | 1.3 : 1 | 75 | 5 | 88 |

Industrial Synthesis Processes and Scale-Up

The transition from laboratory-scale synthesis to industrial production of this compound requires consideration of process efficiency, scalability, and purification methods to meet commercial demands.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages for the industrial synthesis of benzophenone derivatives, including improved heat and mass transfer, enhanced safety, and the potential for automation. mdpi.com While specific details for the continuous flow synthesis of this compound are not widely published, the general principles applied to other benzophenone derivatives are relevant. In a typical setup, streams of the reactants (e.g., a hydroxybenzophenone and an acylating agent) are continuously fed into a reactor where they mix and react under optimized conditions. The product stream is then continuously removed for purification. This methodology can lead to higher throughput and more consistent product quality compared to batch processing.

Advanced Purification Methodologies

The purity of this compound is crucial for its use in polymerization, as impurities can adversely affect the properties of the resulting polymer. Several advanced purification techniques are employed to achieve the required purity.

Crystallization: After the initial synthesis, the crude product is often purified by crystallization. This involves dissolving the product in a suitable solvent and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of high-purity crystals. The water-soluble impurities can be removed by washing the crude monomer with water. google.com

Distillation: For volatile impurities, distillation can be an effective purification method. Azeotropic distillation, in particular, can be used to dry the monomer-solvent mixture. google.com

Chromatography: In cases where very high purity is required, chromatographic techniques such as column chromatography can be used to separate the desired product from closely related impurities.

Precipitation: For polymerizable monomers, purification can also involve precipitation. The monomer is dissolved in a solvent and then precipitated by the addition of a non-solvent, leaving impurities behind in the solution. researchgate.net Continuous polymer precipitation has been developed as a more efficient alternative to batch precipitation. brewerscience.com

Derivatization and Post-Synthetic Modification

The chemical structure of this compound can be modified to tailor its properties for specific applications. These modifications can be introduced either by derivatizing the core molecule or by post-synthetic modification of polymers containing this monomer.

Derivatization can involve altering the benzophenone core or the methacrylate group. For instance, modifying the substituents on the benzophenone rings can shift the UV absorption spectrum of the molecule. The synthesis of other UV absorbers with different linking chains between two benzophenone or other UV-absorbing moieties is a strategy to increase molecular weight and reduce migration from polymer matrices. mdpi.com

Post-synthetic modification involves chemically altering the this compound unit after it has been incorporated into a polymer chain. This can include grafting reactions where the benzophenone moiety acts as a photoinitiator to attach other molecules or polymer chains to the main polymer backbone. researchgate.net Such modifications can be used to impart new functionalities to the polymer, such as improved surface properties or compatibility with other materials. The addition of UV absorbers that are not covalently bound to the polymer is another common method of modification. encyclopedia.pubnih.govresearchgate.net

Oxidation Reactions of the Hydroxy Group

The phenolic hydroxyl group in this compound is susceptible to oxidation, a reaction that can be leveraged to introduce new functionalities. While specific research on the oxidation of this particular compound is not extensively documented in publicly available literature, the reactivity of phenolic systems is well-established in organic chemistry.

Typically, the oxidation of a phenol (B47542) can proceed through various pathways depending on the oxidizing agent and reaction conditions. Mild oxidizing agents can lead to the formation of quinone-type structures. For instance, treatment with a one-electron oxidizing agent could generate a phenoxy radical, which can then dimerize or undergo further oxidation.

Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the cleavage of the aromatic ring, a generally undesirable outcome when aiming for controlled modification. A more controlled oxidation could potentially be achieved using reagents like Fremy's salt (potassium nitrosodisulfonate) or Salcomine, which are known for the selective oxidation of phenols to quinones.

The expected oxidation product of the hydroxy group in this compound would be a benzoyl-substituted quinone methacrylate. The reaction conditions would need to be carefully controlled to prevent polymerization of the methacrylate group or side reactions involving the benzoyl moiety.

Table 1: Potential Oxidation Reactions of the Hydroxy Group

| Oxidizing Agent | Expected Product | Potential Challenges |

| Fremy's Salt | Benzoyl-substituted quinone methacrylate | Polymerization of methacrylate |

| Salcomine (in presence of O₂) | Benzoyl-substituted quinone methacrylate | Slow reaction rate |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Benzoyl-substituted quinone methacrylate | Stoichiometric quantities required |

Reduction Reactions of the Benzoyl Moiety

The benzoyl group, a ketone, is a prime target for reduction reactions. This transformation can convert the ketone into a secondary alcohol, significantly altering the electronic and steric properties of the molecule.

Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and would selectively reduce the ketone without affecting the methacrylate ester. The resulting product would be 4-((hydroxy(phenyl)methyl))-3-hydroxyphenyl methacrylate.

Lithium aluminum hydride, being a much stronger reducing agent, would likely reduce both the ketone and the ester group of the methacrylate, leading to a diol product. To achieve selective reduction of the benzoyl group while preserving the methacrylate, catalytic hydrogenation would be a suitable method. Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere would preferentially reduce the carbonyl group of the ketone.

Table 2: Potential Reduction Reactions of the Benzoyl Moiety

| Reducing Agent | Expected Product | Selectivity |

| Sodium Borohydride (NaBH₄) | 4-((hydroxy(phenyl)methyl))-3-hydroxyphenyl methacrylate | High for ketone over ester |

| Lithium Aluminum Hydride (LiAlH₄) | Diol (reduction of both ketone and ester) | Low |

| Catalytic Hydrogenation (H₂/Pd/C) | 4-((hydroxy(phenyl)methyl))-3-hydroxyphenyl methacrylate | High for ketone |

Nucleophilic Substitution Reactions of the Methacrylate Group

The methacrylate group is an α,β-unsaturated ester, making it susceptible to nucleophilic attack at two primary sites: the carbonyl carbon and the β-carbon (Michael addition).

Nucleophilic acyl substitution at the carbonyl carbon would lead to the cleavage of the ester bond and the release of the hydroxyphenyl-benzoyl moiety. This reaction is typically facilitated by strong nucleophiles in the presence of an acid or base catalyst. For example, hydrolysis with a strong base like sodium hydroxide (B78521) would yield sodium methacrylate and 2,4-dihydroxybenzophenone.

Alternatively, the β-carbon is electrophilic and can undergo conjugate addition (Michael addition) with soft nucleophiles, such as thiols or amines. This reaction would result in the formation of a new carbon-nucleophile bond at the β-position of the original methacrylate double bond, leading to a saturated ester derivative. The choice of nucleophile and reaction conditions determines the outcome of the reaction.

Formation of Novel Derivatives and Adducts

The most significant application of this compound in the formation of novel derivatives is its use as a monomer in polymerization reactions. The methacrylate group readily undergoes free-radical polymerization, allowing for its incorporation into various polymer chains.

A notable example is the synthesis of copolymers for specialized coatings. For instance, this compound (referred to as BHMA in some literature) has been used in the creation of curable polymeric coatings. In one such application, it is copolymerized with monomers like glycidyl (B131873) methacrylate and butyl acrylate (B77674) via emulsion copolymerization. rsc.org The resulting copolymer latex can be cast onto a surface to form a clear coating. The benzophenone moiety within the polymer acts as a photo-crosslinker, which upon exposure to UV radiation, can form covalent bonds with alkyl groups present in the polymer and the substrate, thereby enhancing the durability and adhesion of the coating. rsc.org

This ability to act as a polymerizable UV-absorber makes it a valuable component in the formulation of materials requiring protection from ultraviolet radiation, such as in ophthalmic devices and specialty optical coatings. chemicalbook.com The incorporation of this monomer provides a permanent, non-leaching UV-blocking capability to the final polymer.

Polymerization Science and Engineering of 4 Benzoyl 3 Hydroxyphenyl Methacrylate

Homopolymerization Mechanisms and Kinetics of 4-Benzoyl-3-hydroxyphenyl methacrylate (B99206)

The polymerization of 4-Benzoyl-3-hydroxyphenyl methacrylate is a critical process for the synthesis of polymers with specific photoactive properties. The homopolymerization, involving only this monomer, can be achieved through various mechanisms, with free radical polymerization being a common and extensively studied method.

Free Radical Polymerization Initiation and Propagation

Free radical polymerization is a chain reaction process consisting of three main stages: initiation, propagation, and termination.

Initiation: This first step involves the creation of free radicals from an initiator molecule. For methacrylate monomers, thermal initiators like benzoyl peroxide (BPO) are frequently used. When heated, BPO decomposes into two phenyl radicals, which can then react with a monomer molecule to initiate the polymerization chain. nih.gov The process begins with the homolytic cleavage of the weak oxygen-oxygen bond in the peroxide upon heating, yielding two benzoyloxy radicals. These can further decompose to form phenyl radicals and carbon dioxide gas. nih.gov The resulting radical (R•) then attacks the double bond of the this compound monomer, creating a new, larger radical and marking the start of a polymer chain. This process is common for the polymerization of various methacrylate monomers. nih.gov

Propagation: In this stage, the newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain. The reaction proceeds in a head-to-tail fashion, where the radical end of the growing chain continuously attacks the double bond of new monomer molecules. This step is highly exothermic, and the heat generated must be carefully managed to prevent uncontrolled reactions.

Bulk Polymerization Studies

Bulk polymerization is a method carried out with just the monomer and a dissolved initiator, without the use of a solvent. nih.govsunkaier.com This technique is valued for its simplicity and for producing polymers with high optical clarity and purity, as there is no solvent to be removed afterward. youtube.com

While specific studies focusing solely on the bulk polymerization of this compound are not extensively detailed in the provided literature, the general principles for methacrylate monomers are well-established. The process typically involves dissolving a radical initiator, such as benzoyl peroxide, in the liquid monomer. mit.edu The mixture is then heated to initiate the decomposition of the initiator and begin the polymerization process. youtube.com

A key challenge in the bulk polymerization of methacrylates is the management of the reaction's exothermicity. youtube.com As the polymerization progresses, the viscosity of the reaction mixture increases significantly. youtube.com This can lead to a phenomenon known as the Trommsdorff effect or autoacceleration, where the termination rate decreases due to the reduced mobility of the growing polymer chains, causing a rapid increase in the polymerization rate and the molecular weight of the polymer. mit.edu This method is often used to create clear polymer sheets, rods, and tubes. mit.edu

Copolymerization Strategies and Reaction Engineering

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to tailor the properties of the final polymer. By incorporating this compound with other monomers, materials with a customized balance of mechanical, thermal, and photo-responsive properties can be engineered.

Copolymerization with Acrylic and Methacrylic Monomers

The copolymerization of functional methacrylates like this compound with standard acrylic and methacrylic monomers is a common approach to modify polymer characteristics. The resulting copolymer's properties depend on the type and ratio of the comonomers used, as well as the reaction conditions. The reactivity ratios of the monomers are crucial parameters in these studies, as they describe the relative tendency of a growing polymer chain to add a monomer of the same species versus a comonomer.

Studies have been conducted on the free radical copolymerization of monomers structurally similar to this compound, such as 4-Benzoylphenyl methacrylate (BPM), with Methyl Methacrylate (MMA). In one such study, copolymers of BPM and MMA were synthesized in a methyl ethyl ketone (MEK) solution at 70±1°C, using benzoyl peroxide (BPO) as the free radical initiator. nih.gov The composition of the resulting copolymers was determined using NMR spectroscopy. The monomer reactivity ratios, which indicate how the two different monomers add to the polymer chain, were calculated using various linearization methods. These ratios are essential for predicting the copolymer composition from the feed ratio of the monomers.

| Method | r1 (BPM) | r2 (MMA) |

|---|---|---|

| Fineman-Ross | 2.201 | 0.814 |

| Kelen–Tüdős | 2.121 | 0.634 |

| Extended Kelen–Tüdős | 2.153 | 0.698 |

| Error-in-Variable Model (EVM) | 1.638 | 0.543 |

The copolymerization of this compound with Butyl Methacrylate (BMA) allows for the incorporation of a monomer that typically lowers the glass transition temperature and increases the flexibility of the resulting polymer. Research on the related monomer 4-benzyloxyphenylmethacrylate (4-BOPMA) copolymerized with BMA provides insight into this type of reaction. These copolymers were synthesized via free radical polymerization in methyl ethyl ketone (MEK) at 70 ± 1 °C, with benzoyl peroxide as the initiator. mit.edu Characterization of the copolymers was performed using various spectroscopic techniques, and the reactivity ratios were determined using established linearization methods.

| Method | r1 (4-BOPMA) | r2 (BMA) |

|---|---|---|

| Fineman-Ross | 0.438 | 0.2323 |

| Kelen–Tüdős | 0.4648 | 0.2992 |

| Extended Kelen–Tüdős | 0.4489 | 0.2616 |

Copolymerization with Glycidyl (B131873) Methacrylate (GMA)

The copolymerization of this compound with Glycidyl Methacrylate (GMA) is a significant area of research due to the potential to combine the properties of both monomers. The benzophenone (B1666685) moiety in this compound offers photoreactive capabilities, while the epoxy group of GMA allows for further post-polymerization modifications and cross-linking reactions.

In a typical free-radical polymerization process, copolymers of a benzophenone-containing methacrylate and GMA can be synthesized in a suitable solvent like methyl ethyl ketone (MEK) using an initiator such as benzoyl peroxide. The reaction is generally carried out at an elevated temperature, for instance, 70 ± 1 °C, to ensure the decomposition of the initiator and the propagation of the polymer chains. The resulting copolymers incorporate both monomer units, and their final composition is dependent on the initial feed ratio of the monomers and their respective reactivity ratios. The incorporation of both monomers into the copolymer structure can be confirmed using spectroscopic techniques like FT-IR, ¹H-NMR, and ¹³C-NMR.

Determination of Monomer Reactivity Ratios

The monomer reactivity ratios are crucial parameters in copolymerization as they describe the relative reactivity of each monomer towards the propagating chain ends. They provide insight into the copolymer's microstructure and composition. For the copolymerization of a benzophenone-containing methacrylate and GMA, various methods can be employed to determine these ratios.

Fineman-Ross Methodologies

The Fineman-Ross method is a linearized graphical technique used to determine monomer reactivity ratios. It involves plotting experimental data of monomer feed composition against the resulting copolymer composition. For a similar system involving 4-benzoylphenyl methacrylate (BPM) and Glycidyl Methacrylate (GMA), the Fineman-Ross method was utilized to calculate the reactivity ratios. capes.gov.br The analysis of the copolymer composition, often determined by ¹H-NMR spectroscopy, allows for the application of the Fineman-Ross equation to yield the reactivity ratios r₁ and r₂. capes.gov.br

Kelen-Tüdös and Extended Kelen-Tüdös Approaches

The Kelen-Tüdös method is another linear graphical method that is considered an improvement over the Fineman-Ross method as it can provide more reliable results, especially at the extremes of the feed composition range. This method introduces a separation constant to distribute the data points more evenly. For the copolymerization of 4-benzoylphenyl methacrylate and GMA, the Kelen-Tüdös method has been successfully applied. capes.gov.br The extended Kelen-Tüdös method offers further refinement to the analysis. These methods utilize the same set of experimental data on monomer feed and copolymer composition to graphically determine the reactivity ratios.

Non-Linear Error-in-Variable Model (EVM) Analysis

Modern approaches to determining monomer reactivity ratios involve non-linear methods that can account for errors in both the monomer feed and copolymer composition measurements. The non-linear error-in-variable model (EVM) is a powerful statistical method that provides a more accurate and unbiased estimation of reactivity ratios. A computer program, such as RREVM, is often used to perform the complex calculations involved in this method. In the study of the copolymerization of 4-benzoylphenyl methacrylate and GMA, the EVM method was used to determine the reactivity ratios, yielding values of r₁=1.364 and r₂=0.69. kisti.re.kr

Table 1: Monomer Reactivity Ratios for the Copolymerization of 4-Benzoylphenyl Methacrylate (BPM) and Glycidyl Methacrylate (GMA)

| Method | r₁ (BPM) | r₂ (GMA) | Source |

| Fineman-Ross | 1.45 | 0.65 | capes.gov.br |

| Kelen-Tüdös | 1.42 | 0.67 | capes.gov.br |

| Non-Linear EVM | 1.364 | 0.69 | kisti.re.kr |

This table presents data for the closely related 4-benzoylphenyl methacrylate as a proxy for this compound.

Emulsion Copolymerization Processes

Emulsion polymerization is a key industrial process for producing a wide range of polymers, offering advantages such as high polymerization rates, high molecular weights, and good heat transfer. For the copolymerization of functional monomers like this compound and Glycidyl Methacrylate, an emulsion process could be employed.

Cross-linking Polymerization Mechanisms

The presence of the benzophenone moiety in the this compound monomer provides a pathway for photocross-linking. nih.govmdpi.com Upon exposure to ultraviolet (UV) light, the benzophenone group undergoes a photochemical reaction. nih.govmdpi.com The carbonyl group of the benzophenone is excited to a triplet state, which can then abstract a hydrogen atom from a nearby polymer chain. mdpi.com This hydrogen abstraction results in the formation of two radicals: a ketyl radical on the benzophenone and a carbon-centered radical on the polymer backbone. mdpi.com The subsequent combination of these radicals leads to the formation of a covalent cross-link between the polymer chains. mdpi.com

This photocross-linking mechanism is a versatile method for creating stable polymer networks. nih.govmdpi.com The efficiency of the cross-linking can be influenced by factors such as the concentration of the benzophenone groups, the intensity and wavelength of the UV radiation, and the mobility of the polymer chains. mdpi.comacs.org This cross-linking capability is highly valuable for applications requiring durable coatings, adhesives, and biomaterials. rsc.org The epoxy groups from the copolymerized GMA can also participate in cross-linking reactions, either through thermal curing with appropriate curing agents or through other chemical reactions, providing an additional mechanism to control the network structure and properties of the final material.

Bio-based Approaches in Methacrylate Polymerization

The transition towards sustainable and environmentally benign manufacturing processes has spurred significant interest in bio-based approaches for polymer synthesis. In the realm of methacrylate polymerization, this involves leveraging biological systems, such as enzymes or bio-derived initiators, to catalyze or initiate the polymerization process. These methods offer potential advantages over conventional chemical synthesis, including milder reaction conditions, higher selectivity, and reduced environmental impact. While the application of these techniques is expanding, their specific use for complex functional monomers like this compound is an emerging area of research.

The primary bio-based strategies applicable to methacrylate polymerization include enzymatic catalysis and chemoenzymatic methods. These approaches aim to replace traditional chemical catalysts and initiators with biological alternatives, aligning with the principles of green chemistry.

Enzymatic Polymerization

Enzymatic polymerization utilizes isolated enzymes as catalysts. For methacrylate and related monomers, oxidoreductases and hydrolases are the most relevant classes of enzymes.

Peroxidase-Catalyzed Polymerization: Oxidoreductases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), can initiate the free-radical polymerization of various vinyl monomers, including some methacrylates. The process typically involves a ternary system consisting of the enzyme, an oxidant (e.g., hydrogen peroxide), and an initiator. The enzyme catalyzes the decomposition of the oxidant, generating radicals that initiate polymerization.

While specific studies on this compound are not extensively documented, research on other methacrylates like methyl methacrylate (MMA) demonstrates the feasibility of this approach. For instance, polymerization of MMA using soybean peroxidase in an aqueous solution yielded high molecular weight polymers. mcgill.ca The use of organic cosolvents can further influence the polymer yield and properties. mcgill.ca

Table 1: Peroxidase-Catalyzed Polymerization of Methyl Methacrylate (MMA)

| Enzyme | Solvent System | Yield (%) | Number Average Molecular Weight (Mn) | Polydispersity Index (Mw/Mn) |

|---|---|---|---|---|

| Soybean Peroxidase (SBP) | Aqueous Solution | 48 | 9.3 x 105 | 6.8 |

| Horseradish Peroxidase (HRP) | Aqueous Solution | 45 | 6.3 x 105 | 3.0 |

Data sourced from studies on methyl methacrylate, illustrating the potential of peroxidase catalysis for methacrylate monomers. mcgill.ca

Lipase-Catalyzed Polymerization: Hydrolases, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are robust enzymes widely used for polymerization. nih.govnih.govjst.go.jp They are primarily employed in the synthesis of polyesters through ring-opening polymerization of lactones and polycondensation reactions. nih.govnih.govjst.go.jp Although less common for the vinyl addition polymerization of methacrylates, lipases are pivotal in chemoenzymatic approaches where they can be used to synthesize or modify monomers or polymers. rsc.org For example, lipases can catalyze the transesterification to attach methacrylate moieties onto a polymer backbone, creating a macromer that can be subsequently polymerized. rsc.org This offers a bio-based route to functionalized polymers.

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines biological and chemical methods to create novel materials. This hybrid strategy can involve the enzymatic synthesis of a monomer that is then chemically polymerized, or the use of enzymes in tandem with chemical catalysts in a one-pot reaction. rsc.org A notable example is the combination of enzymatic catalysis with controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). rsc.org This allows for the synthesis of well-defined block copolymers with unique functionalities under green conditions. rsc.org

For a monomer like this compound, a hypothetical chemoenzymatic route could involve using a lipase to catalyze the esterification of a bio-based precursor to form the monomer, which is then polymerized using a conventional or bio-inspired initiation method. Such strategies represent a sophisticated way to improve synthetic efficiency and incorporate renewable materials into high-performance polymers. rsc.org

The exploration of bio-based approaches for methacrylate polymerization is a dynamic field. While direct enzymatic polymerization of this compound is not yet established, the principles demonstrated with other methacrylates and related vinyl monomers provide a foundational framework for future research. The development of robust enzymes and chemoenzymatic systems tailored for complex, functional monomers is a key objective for advancing sustainable polymer chemistry.

Advanced Spectroscopic and Analytical Characterization of 4 Benzoyl 3 Hydroxyphenyl Methacrylate and Its Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in both the BHPMA monomer and its polymeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of BHPMA and its polymers. Both ¹H NMR and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum of a copolymer containing BHPMA, such as a glycidyl (B131873) methacrylate-co-butyl acrylate-co-4-benzoyl-3-hydroxyphenyl methacrylate (B99206) (GMA-co-BA-co-BHPMA) terpolymer, the signals corresponding to the BHPMA unit would be identifiable. For instance, analysis of a related copolymer was conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at 130°C. google.com While specific chemical shift values for BHPMA in this context are not detailed, the presence of aromatic protons from the benzoyl and hydroxyphenyl groups, as well as protons from the methacrylate backbone, would be expected.

Table 1: Expected ¹H NMR and ¹³C NMR Resonances for 4-Benzoyl-3-hydroxyphenyl Methacrylate Moiety

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 | 120 - 140 |

| Methacrylate Vinyl Protons | 5.5 - 6.5 | 125 - 136 |

| Methacrylate Methyl Protons | ~1.9 | ~18 |

| Carbonyl Carbon (Ester) | - | ~166 |

| Carbonyl Carbon (Ketone) | - | ~196 |

| Phenolic Hydroxyl Proton | Variable (concentration dependent) | - |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of BHPMA provides characteristic absorption bands that confirm its chemical structure.

Key vibrational bands for BHPMA include:

Carbonyl (C=O) stretching: A strong absorption band is expected for the ester carbonyl group of the methacrylate moiety and the ketone carbonyl of the benzoyl group.

Hydroxyl (O-H) stretching: A broad absorption band is characteristic of the phenolic hydroxyl group.

C=C stretching: Absorption bands corresponding to the aromatic rings and the vinyl group of the methacrylate are present.

C-O stretching: Bands associated with the ester and ether linkages are also observed.

For copolymers incorporating BHPMA, Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a valuable technique for surface analysis. google.com In the analysis of a GMA-co-BA-co-BHPMA copolymer, ATR-FTIR would be used to confirm the presence of the characteristic functional groups from each monomer unit within the final polymer structure. google.com The spectra are typically collected with a resolution of 4 cm⁻¹ over multiple scans to ensure accuracy. google.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching (broad) | 3500 - 3200 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (methyl, methylene) | Stretching | 2995 - 2850 |

| Ketone C=O (benzoyl) | Stretching | ~1680 |

| Ester C=O (methacrylate) | Stretching | ~1720 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (ester, ether) | Stretching | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the benzophenone (B1666685) moiety in BHPMA. The benzophenone group is a well-known photocrosslinker that absorbs UV radiation. google.comgoogle.com

The UV-Vis spectrum of BHPMA exhibits strong absorbance in the UV region due to the π → π* and n → π* transitions of the aromatic rings and the carbonyl groups. This property is fundamental to its application as a photocrosslinker, where UV exposure initiates a reaction that leads to the formation of covalent bonds. google.comgoogle.com The absorbance characteristics are crucial for determining the appropriate wavelength for photocuring processes involving BHPMA-containing polymers. google.com

Chromatographic Methods for Composition and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the determination of polymer molecular weight distributions and the assessment of monomer purity.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution and Polydispersity Indices

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. In GPC, polymer molecules are separated based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.

For polymers of BHPMA, GPC analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse polymer where all chains have the same length. The results from GPC are critical for understanding how polymerization conditions affect the final polymer properties and for ensuring batch-to-batch consistency.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to separate, identify, and quantify the individual components of a mixture. For the monomer this compound, HPLC is the method of choice for assessing its purity.

An HPLC method would be developed to separate the BHPMA monomer from any impurities, such as starting materials from its synthesis or degradation products. By using a suitable stationary phase (e.g., C18) and mobile phase, a sharp peak for BHPMA can be obtained. The area under this peak is proportional to its concentration, allowing for quantitative analysis. The use of a UV detector is well-suited for this compound due to the strong UV absorbance of the benzophenone chromophore. In some cases, HPLC can be coupled with mass spectrometry (HPLC-MS) for even more definitive identification of the main component and any minor impurities. cuni.cz

Reverse Phase HPLC Method Development

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary analytical technique for the separation and quantification of methacrylate monomers, including this compound, as well as for analyzing residual monomers in polymer samples. 43.230.198usm.my The development of a robust RP-HPLC method is crucial for quality control and research, ensuring accurate determination of purity and composition. 43.230.198

A typical RP-HPLC method for this compound employs a C18 stationary phase, which provides effective separation based on the hydrophobicity of the analyte. sielc.comresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier to improve peak shape and resolution. sielc.comsielc.com For instance, a mobile phase of acetonitrile, water, and phosphoric acid has been shown to be effective for the analysis of this compound on a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.comsielc.com The selection of the mobile phase composition and gradient is optimized to achieve adequate retention and separation from impurities or other components in the sample matrix. researchgate.net

Method validation involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For example, a validated method for benzoyl peroxide, a related compound, demonstrated linearity over a concentration range of 10–100 mg/mL with a high correlation coefficient (R² of 0.993). researchgate.net The detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | researchgate.net |

| Mobile Phase | Acetonitrile / Water / Phosphoric Acid | sielc.com |

| Flow Rate | 1.0 - 1.2 mL/min | usm.myresearchgate.net |

| Detection | UV Absorbance at 245 nm | researchgate.net |

| Injection Volume | 10 µL | usm.myresearchgate.net |

| Temperature | 40°C | usm.my |

Mass Spectrometry (MS) Coupled HPLC Applications

Coupling HPLC with Mass Spectrometry (HPLC-MS) provides a powerful tool for the analysis of polymers derived from this compound. chromatographyonline.comresearchgate.net This hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and specificity of MS, enabling detailed characterization of complex polymer samples. chromatographyonline.comamericanlaboratory.com While HPLC separates polymer chains based on factors like polarity, MS provides information on the mass-to-charge ratio (m/z) of the eluting components, allowing for the determination of chemical heterogeneity and molar mass. chromatographyonline.com

For HPLC-MS applications, the mobile phase composition must be volatile. Therefore, non-volatile acids like phosphoric acid are typically replaced with volatile alternatives such as formic acid. sielc.com Electrospray ionization (ESI) is a commonly used ionization technique for polymer analysis, as it can generate multiply charged ions from large macromolecules, making them accessible to the mass range of the spectrometer. chromatographyonline.comspringernature.com

HPLC-MS is instrumental in identifying and quantifying residual monomers and oligomers in a polymer matrix. americanlaboratory.com It can also elucidate the end-group distribution and the chemical composition of copolymers. nih.gov The development of tandem mass spectrometry (MS/MS) further enhances analytical capabilities, allowing for structural interrogation of selected oligomers to gain insights into monomer sequences and isomeric architectures. researchgate.netwaters.com Despite its strengths, a major drawback of MS in polymer analysis is the limited mass range and the fact that ionization efficiency can depend on the chemical nature of the analyte, which can make the technique semi-quantitative unless appropriate standards are available. nih.gov

| Application | Information Obtained | Reference |

|---|---|---|

| Residual Monomer Analysis | Sensitive determination and quantification of unreacted monomers. | americanlaboratory.com |

| Chemical Heterogeneity | Determination of variations in chemical composition across the polymer distribution. | chromatographyonline.com |

| Molar Mass Determination | Provides absolute mass of low molecular weight polymers and oligomers. | chromatographyonline.comnih.gov |

| Structural Elucidation (with MS/MS) | Insight into monomer sequence, end-groups, and isomeric structures. | researchgate.netwaters.com |

Thermal Analysis Methodologies

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the glass transition temperature (Tg) of amorphous and semi-crystalline polymers, including those synthesized from this compound. mit.edu The Tg represents a critical thermal property where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. specialchem.com This transition is not a first-order phase transition like melting but is observed as a step-like change in the heat capacity, which is recorded by the DSC instrument as a shift in the baseline of the heat flow versus temperature profile. mit.edu

The Tg value is a crucial indicator of a polymer's mechanical properties and heat resistance. specialchem.comresearchgate.net For polymethacrylates, the Tg can be influenced by several structural factors, including the chemical nature of the side chain, molecular weight, and tacticity. acs.orgresearchgate.net For instance, bulkier side groups generally restrict chain mobility, leading to a higher Tg. researchgate.net The Tg of poly(methyl methacrylate) (PMMA) is typically around 105°C, but this can be increased by using different initiators or by copolymerization. makevale.com By analyzing polymers of this compound, DSC can provide vital information on how its bulky benzoylphenyl group affects the final polymer's thermal characteristics.

| Polymer | Reported Tg (°C) | Reference |

|---|---|---|

| Poly(methyl methacrylate) (PMMA) | ~105 | makevale.com |

| PMMA (prepared with free radical initiators) | 120 - 128 | makevale.com |

| Poly(1-adamantylmethyl methacrylate) | 201 | researchgate.net |

| Poly(p-(1-adamantyl)phenyl methacrylate) | 253 | researchgate.net |

| Poly(urethane-methacrylate) Copolymers (rigid segment) | 42 - 66 | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. marquette.edu For polymers of this compound, TGA provides a thermal stability profile, indicating the temperatures at which degradation and mass loss occur. nih.gov

The thermal degradation of polymethacrylates, such as PMMA, often occurs in distinct steps. nih.gov The initial, lower-temperature degradation (around 180–350°C) is typically associated with the scission of thermally weak links, such as head-to-head linkages or unsaturated chain ends introduced during polymerization. nih.govresearchgate.net A second, higher-temperature degradation step (around 350–400°C) is attributed to the random scission of the main polymer chain. nih.gov The presence of bulky, aromatic side groups, such as the 4-benzoyl-3-hydroxyphenyl group, is expected to enhance thermal stability by increasing the energy required for chain scission and depolymerization. researchgate.net TGA results are often reported as T10, T50, and T90 values, which represent the temperatures at which 10%, 50%, and 90% of the initial mass has been lost, respectively, providing a quantitative measure of thermal stability. marquette.edu

| Polymer / Composite | Degradation Step 1 (°C) | Degradation Step 2 (°C) | T50 (°C) | Reference |

|---|---|---|---|---|

| Pure PMMA | ~290 | ~365 | - | nih.gov |

| PMMA (different study) | Starts at 286 | 286 - 400 | - | researchgate.net |

| PMMA/CHM Composite (Solution Blended) | Starts ~150 | Shifted to higher temp. | ~368 (45°C higher than ref) | marquette.edu |

| Poly(4-acetylphenyl methacrylate-co-ethyl methacrylate) | Stability increases with APMA content | researchgate.net |

Mass Spectrometry for Macromolecular Architecture (e.g., MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the characterization of macromolecular architecture. waters.com Unlike other MS techniques that can be limited by the molecular weight of polymers, MALDI-TOF MS is particularly suited for analyzing large macromolecules, capable of measuring polymers with molecular weights exceeding 10⁶ Da. nih.gov This method allows for the determination of absolute molecular weight distributions, end-group analysis, and the identification of polymer composition. nih.govnih.gov

In a MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix compound that absorbs laser energy. A laser pulse desorbs and ionizes the matrix and analyte, typically forming singly charged ions, which simplifies the resulting mass spectrum. nih.gov The ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio.

For polymers synthesized from this compound, MALDI-TOF MS can provide detailed information that is not accessible by techniques that only measure average properties. waters.com It can reveal the distribution of oligomers, confirm the presence of the expected end-groups from the initiator and chain transfer agents, and identify unexpected structures or impurities arising from side reactions during polymerization. nih.govresearchgate.net Combining MALDI-TOF MS with a separation technique like Gel Permeation Chromatography (GPC) can provide even more detailed analysis, correlating molecular size with mass for different fractions of the polymer sample. nih.govresearchgate.net

| Parameter | Detail Provided by MALDI-TOF MS | Reference |

|---|---|---|

| Molecular Weight Distribution | Provides absolute Mn, Mw, and Polydispersity Index (PDI) for polymers with PDI < 1.2. | nih.govnih.gov |

| End-Group Analysis | Confirmation of the chemical structure of chain ends. | nih.gov |

| Copolymer Composition | Identification of different monomer units within the polymer chains. | waters.com |

| Impurity Identification | Detection of unexpected mass distributions from synthesis byproducts or degradation. | nih.govresearchgate.net |

| Macromolecular Structure | Distinguishing between linear, branched, or cyclic architectures. | nist.gov |

Applications and Functional Materials Development

Integration in Curable Polymeric Coatings

4-Benzoyl-3-hydroxyphenyl methacrylate (B99206) serves as a critical component in the formulation of advanced curable polymeric coatings, where its distinct chemical structure allows for the enhancement of several key properties of the final cured material.

Photo-curable Systems and Covalent Crosslinking

The presence of both a methacrylate group and a benzophenone (B1666685) group within the same molecule makes 4-Benzoyl-3-hydroxyphenyl methacrylate a valuable asset in photo-curable systems. The methacrylate group allows the monomer to be readily incorporated into a polymer backbone through conventional polymerization techniques.

The benzophenone moiety acts as a built-in photoinitiator. Upon exposure to ultraviolet (UV) radiation, the benzophenone group can become excited to a triplet state, forming a diradical. This excited state is capable of abstracting a hydrogen atom from a nearby polymer chain, creating a radical on that chain. This new radical can then combine with the radical on the benzophenone's carbonyl carbon, resulting in a stable covalent C-C bond between the polymer chains. This process of covalent crosslinking is essential for curing the polymer, transforming it from a liquid or soft state into a hard, durable coating. A patent for curable polymeric coatings describes the use of this compound as a photocrosslinker that can be incorporated into a copolymer via emulsion copolymerization. mdpi.com The benzophenone component is noted for its ability to photocrosslink with polymers that have alkyl-rich groups. mdpi.com

Surface Adhesion Enhancement

The ability of the benzophenone moiety to form covalent bonds upon UV irradiation is not limited to crosslinking polymer chains within the coating itself. This reactivity can also be harnessed to improve the adhesion of the coating to a substrate. When a coating containing this compound is applied to a surface and then cured with UV light, the excited benzophenone groups can abstract hydrogen atoms from the substrate material, forming covalent bonds between the coating and the surface.

This photo-grafting process significantly enhances surface adhesion. Research on other benzophenone derivatives has demonstrated this principle effectively. For instance, photo-grafting benzophenone-type initiators onto polypropylene (B1209903) surfaces has been shown to increase their surface energy and dramatically improve the adhesion of subsequently applied UV-curable coatings. researchgate.net Pull-off tests in these studies showed a tenfold increase in adhesion strength on modified polypropylene compared to untreated surfaces. researchgate.net

UV Resistance Improvement in Resins

In addition to its role as a crosslinking agent, the benzophenone portion of this compound provides inherent UV-absorbing capabilities. Benzophenone and its derivatives are well-known UV absorbers, a property that is critical for protecting the coated material and the coating itself from degradation caused by exposure to sunlight. The compound is often referred to by its synonym, 2-Hydroxy-4-(methacryloyloxy)benzophenone, which highlights its function as a UV absorber. nih.govchemicalbook.comgoogle.com

When integrated into a resin, it absorbs harmful UV radiation and dissipates the energy through harmless photophysical processes, thus preventing the polymer chains from breaking down. This improves the weather resistance and long-term durability of the coating. Studies on acrylic resins have shown that incorporating UV-absorbing monomers, such as those with a benzophenone structure, leads to high UV-absorbing performance and enhanced weather resistance in the resulting coatings. smolecule.com

Role in Adhesives Formulations

The unique properties of this compound also make it a valuable component in the formulation of high-performance adhesives, particularly UV-curable pressure-sensitive adhesives (PSAs). Methacrylate compounds, in general, are recognized for their adhesive and polymerization characteristics. icm.edu.pl

In the context of PSAs, incorporating a photoreactive monomer like a benzophenone-containing methacrylate into the polymer backbone is a key strategy for developing UV-crosslinkable systems. pstc.orgresearchgate.netbuyersguidechem.com Research on copolymers of butyl acrylate (B77674) and a similar compound, 4-acryloyloxy benzophenone, has shown that these materials can function as effective PSAs. pstc.orgbuyersguidechem.com The benzophenone group acts as a copolymerizable photoinitiator. buyersguidechem.com

Upon exposure to UV radiation, the benzophenone moieties initiate crosslinking between the polymer chains. researchgate.net This crosslinking process is crucial for achieving the desired balance of adhesive and cohesive properties. It increases the cohesive strength of the adhesive without significantly compromising its tack and peel adhesion. pstc.orgbuyersguidechem.com Studies have shown that the concentration of the benzophenone-containing monomer can be adjusted to control the molecular weight and viscosity of the adhesive, as well as the final properties of the cured product. pstc.org For example, increasing the concentration of 4-acryloyloxy benzophenone has been found to increase the cohesion of the PSA. buyersguidechem.com

Development of Specialized Functional Materials

Beyond coatings and adhesives, this compound is a candidate for the development of more specialized functional materials, such as porous microspheres.

Porous Microspheres Synthesis and Characterization

Porous polymeric microspheres are materials with a large surface area and controlled pore structure, making them useful in applications like chromatography, catalysis, and drug delivery. acs.orgresearchgate.net These microspheres can be synthesized from a variety of functional monomers using techniques such as suspension polymerization. pstc.orgbuyersguidechem.comresearchgate.net

In a typical synthesis, the monomer (in this case, this compound), a crosslinking agent, and an initiator are suspended as droplets in a continuous phase, often water. researchgate.net A porogen, which is a solvent for the monomers but not for the resulting polymer, is included in the droplets. As polymerization occurs within the droplets, the newly formed polymer chains precipitate, and the porogen creates a network of pores within the solidifying microspheres. The porous structure is then revealed after the porogen is washed away.

The characteristics of the resulting porous microspheres, such as specific surface area, pore volume, and pore diameter, are highly dependent on the synthesis conditions. These factors include the chemical structure of the monomers, the type and amount of crosslinking agent, and the composition of the porogen. A study on the synthesis of porous microspheres from a similar aromatic tetrafunctional methacrylate monomer containing a benzophenone group provides a relevant example. In that work, the monomer was copolymerized with divinylbenzene (B73037) using suspension-emulsion polymerization, with a mixture of toluene (B28343) and decane-1-ol as the porogen.

The characterization of these microspheres involves several analytical techniques. Scanning electron microscopy (SEM) is used to observe the morphology and size of the microspheres. The porous structure is typically analyzed using nitrogen adsorption-desorption measurements, which allow for the calculation of the specific surface area (often using the BET method), total pore volume, and pore size distribution.

The table below summarizes the properties of porous microspheres synthesized from different methacrylate monomers, illustrating the range of characteristics that can be achieved.

| Monomer System | Porogen | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Glycidyl (B131873) methacrylate-co-ethylene glycol dimethacrylate | Chlorobenzene | 161 | 0.55 | 13.6 |

| 3-(trimethoxysilyl)propyl methacrylate-co-trimethylolpropane trimethacrylate | Toluene | 382-457 | Not Reported | Not Reported |

| 3-(trimethoxysilyl)propyl methacrylate-co-trimethylolpropane trimethacrylate | Chlorobenzene | 357-500 | Not Reported | Not Reported |

This table presents data from studies on various methacrylate-based porous microspheres to illustrate typical properties and is not specific to this compound. researchgate.neticm.edu.pl

Photoresist Materials Development

In the field of microelectronics and photolithography, the development of photosensitive polymer materials, known as photoresists, is critical for creating intricate circuit patterns. ppg.com this compound can be incorporated as a functional monomer into photoresist polymer chains.

The key to its function lies in the benzophenone group, which is a well-known photoinitiator. Upon exposure to ultraviolet (UV) light, the benzophenone moiety can abstract a hydrogen atom from an adjacent polymer chain. researchgate.net This process creates polymer radicals that can then combine, leading to the formation of crosslinks between polymer chains. researchgate.net

This photo-induced cross-linking mechanism is the basis for negative-tone photoresists. researchgate.net In unexposed regions, the polymer remains soluble in a developer solution. In regions exposed to UV radiation, the cross-linked network becomes insoluble. This difference in solubility allows for the precise transfer of a pattern onto a substrate. Methacrylate-based polymers are frequently used in photoresist formulations for ArF (193 nm) lithography due to their optical transparency at this wavelength. nih.gov The incorporation of monomers like BHPM can create chemically amplified photoresists where a single photo-generated acid can catalyze numerous chemical transformations, greatly enhancing the sensitivity of the material.

Table 1: Role of this compound in Photoresist Formulations

| Feature | Function of this compound | Resulting Property |

|---|---|---|

| Methacrylate Group | Allows for copolymerization into the main polymer backbone. | Integration into the photoresist resin. |

| Benzophenone Moiety | Acts as a photo-crosslinker upon UV exposure via hydrogen abstraction. researchgate.net | Forms an insoluble network in exposed areas. |

Potential in Ophthalmic and Optical Devices

The human eye is susceptible to damage from ultraviolet (UV) radiation, and there is a significant need for materials that can offer protection, particularly in devices like intraocular lenses (IOLs) and contact lenses. koreascience.kr this compound, also known by its synonym 4-Methacryloxy-2-hydroxybenzophenone, serves as a crucial UV-absorbing additive in these applications. nih.govpolysciences.com

Its primary function is to be copolymerized with other monomers, such as 2-hydroxyethyl methacrylate (HEMA), to create hydrogel materials that can block harmful UV light. nih.goveyewiki.org The covalent bonding of the BHPM monomer directly into the polymer matrix is a significant advantage over simply mixing in UV absorbers. nih.gov This process ensures that the UV-blocking agent does not leach out of the lens material over time, which is critical for the long-term safety and efficacy of implantable devices like IOLs. nih.gov

Research has demonstrated the effectiveness and stability of this approach. A study on hydrogel materials for soft IOLs synthesized with a polymerizable benzophenone absorber showed very low levels of the additive were released during leaching experiments. nih.gov Another study highlighted that ophthalmic lenses containing 2-hydroxy-4-(methacryloyloxy)benzophenone (a synonym for BHPM) showed no change in UV blocking performance even after a high-pressure sterilization process (autoclaving), unlike other non-polymerizable UV absorbers. koreascience.kr This stability is essential for medical devices.

Table 2: Properties of Ophthalmic Materials Incorporating BHPM

| Property | Description | Relevance to Ophthalmic Devices |

|---|---|---|

| UV Absorption | The benzophenone group absorbs UV radiation, protecting retinal tissue. polysciences.com | Prevents potential ocular damage from UV exposure. |

| Covalent Bonding | The methacrylate group allows it to be chemically bonded into the polymer network. nih.gov | Ensures long-term stability and prevents leaching of the UV absorber. nih.gov |

| Optical Clarity | Copolymers maintain high transparency necessary for vision. polysciences.com | Essential for the primary function of contact lenses and IOLs. |

| Biocompatibility | Methacrylate-based polymers like poly(HEMA) are widely used due to their compatibility with the human body. polysciences.comeyewiki.org | Critical for any material in direct contact with ocular tissues. |

Advanced Packaging Materials

In the packaging industry, particularly for food and electronics, there is a growing demand for materials with advanced functionalities, such as protective coatings that can be applied and cured efficiently. This compound (BHMA) is utilized in the development of UV-curable coatings for various substrates, including polymers like polypropylene. google.com

The utility of BHMA in this context again stems from its benzophenone group, which acts as a photo-crosslinker. google.com When a polymer latex containing copolymerized BHMA is applied to a surface and exposed to UV light, the benzophenone moiety can create covalent crosslinks within the coating and potentially with the substrate itself if the substrate is rich in alkyl groups (e.g., polypropylene). google.com This process, known as photocuring, transforms the liquid coating into a solid, durable film in seconds. ppg.com

This rapid, on-demand curing is highly advantageous for manufacturing, increasing throughput compared to traditional heat-cured systems. incurelab.com Such coatings can serve as protective barriers against moisture and contamination or as a base for creating "active packaging" materials, where other functional moieties (e.g., metal chelators) are included in the polymer to help preserve the product. google.com

Table 3: Application of BHPM in Advanced Packaging

| Application Area | Mechanism | Advantage |

|---|---|---|

| UV-Curable Coatings | BHPM is copolymerized into a latex, which is then coated onto a packaging material. google.com | Allows for the creation of thin, uniform protective layers. |

| Photocrosslinking | Upon UV exposure, the benzophenone group initiates crosslinking, hardening the coating. google.com | Rapid curing process, increased production efficiency, and strong adhesion. ppg.comincurelab.com |

| Microelectronics Encapsulation | UV-curable encapsulants provide protection against moisture, contamination, and mechanical stress for integrated circuits (ICs). incurelab.com | Offers conformal coating and fast curing for delicate electronic components. incurelab.com |

Biomedical Device Coatings

The surface properties of biomedical devices are critical for their performance and biocompatibility. Coatings are often applied to modify these surfaces to achieve desired interactions with biological systems. nih.gov this compound is a component in curable polymer systems designed for creating functional coatings on biomedical devices. google.com

The technology is similar to that used in advanced packaging. A polymer containing BHPM can be applied to the surface of a biomedical device. Subsequent exposure to UV light initiates a cross-linking reaction via the benzophenone group, covalently bonding the coating to the device surface. google.com This creates a stable and durable coating.

A key advantage of this system is its versatility. The base polymer can be synthesized to include other monomers with specific bioactive functionalities. google.com For example, monomers with metal-chelating properties or other bioactive groups can be included alongside BHPM in the polymer chain. google.com When coated onto a device and cured, the resulting surface is functionalized, providing a platform for various biomedical applications, from creating antimicrobial surfaces to developing specific interfaces for tissue engineering. The use of biocompatible and biodegradable polymers is a cornerstone of modern biomedical material design. nih.gov

Table 4: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | BHPM, BHMA |

| 4-Methacryloxy-2-hydroxybenzophenone | - |

| 2-hydroxyethyl methacrylate | HEMA |

| Poly(2-hydroxyethyl methacrylate) | pHEMA |

| Polypropylene | PP |

Photochemistry and Photophysical Properties of 4 Benzoyl 3 Hydroxyphenyl Methacrylate Containing Systems

Photocrosslinking Mechanisms of Benzophenone (B1666685) Moieties

The photocrosslinking of materials containing 4-Benzoyl-3-hydroxyphenyl methacrylate (B99206) is primarily driven by the benzophenone (BP) moiety integrated into its structure. Benzophenone is a well-established triplet photosensitizer widely utilized in photochemistry. Upon absorption of ultraviolet (UV) light, the benzophenone molecule is promoted from its ground state to an excited singlet state. Subsequently, it undergoes a highly efficient process called intersystem crossing to transition into a more stable, long-lived triplet state.

The triplet state of benzophenone is a potent hydrogen atom abstractor. In the presence of a suitable hydrogen donor molecule, such as a tertiary amine or even the polymer backbone itself, the excited benzophenone can abstract a hydrogen atom, which results in the formation of two distinct radical species. These newly generated radicals are capable of initiating polymerization or, more relevant to this context, creating crosslinks between adjacent polymer chains. This process transforms a soluble polymer into an insoluble, three-dimensional network. The efficiency of this photocrosslinking can be monitored by observing the decrease in the characteristic UV absorption band of the benzophenone moiety as the reaction proceeds. The resulting crosslinked polymers exhibit enhanced thermal stability and resistance to solvents.

Photopolymerization Kinetics and Efficiency

The kinetics of photopolymerization in systems containing 4-Benzoyl-3-hydroxyphenyl methacrylate can be effectively studied using techniques like real-time infrared spectroscopy. This method allows for the continuous monitoring of the conversion of the methacrylate double bonds as a function of irradiation time.

Research has demonstrated a direct correlation between the rate of photopolymerization and both the intensity of the UV light and the concentration of the photoinitiator. Higher UV light intensity leads to a greater number of photons being absorbed by the benzophenone photoinitiator, thereby increasing the rate of radical generation and subsequent polymerization. Similarly, a higher concentration of the photoinitiator results in a more rapid polymerization process. Under optimized conditions, the final conversion of the methacrylate double bonds can be exceptionally high, reaching up to 95%.

Table 1: Factors Influencing Photopolymerization Rate

| Factor | Effect on Polymerization Rate |

|---|---|

| UV Light Intensity | Increases with higher intensity |

| Photoinitiator Concentration | Increases with higher concentration |

Photodimerization Processes